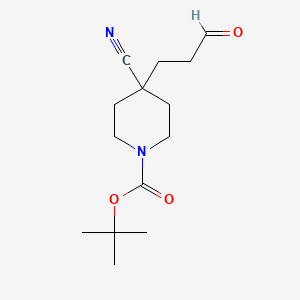

Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-8-6-14(11-15,7-9-16)5-4-10-17/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZNOVSBDXYUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Route Overview

The synthesis generally proceeds through the following stages:

- Starting Material: 3-(4-oxo-1-piperidinyl)propanoic acid or its ester derivatives.

- Cyanation: Introduction of the cyano group at the 4-position via Strecker-type reaction conditions.

- Acylation: Attachment of the 3-oxopropyl group through acylation reactions.

- Protection: Installation of the tert-butyl carbamate protecting group on the piperidine nitrogen.

- Purification: Crystallization or chromatographic methods to isolate the product.

Cyanation via Strecker-Type Reaction

- The intermediate 4-cyano substituent is introduced by condensation of 3-(4-oxo-1-piperidinyl)propanoic acid esters with aniline and a cyanide source.

- Cyanide sources include sodium cyanide, potassium cyanide, ammonium cyanide, or trimethylsilyl cyanide.

- The reaction is typically refluxed for about 3 hours, followed by gradual addition of triethylamine and stirring overnight.

- After reaction completion, the mixture is cooled and subjected to aqueous workup involving potassium carbonate solution and extraction with toluene.

- The crude product is then purified by recrystallization, often using methyl ethyl ketone and methanol to yield the hydrochloride salt of the intermediate.

Acylation Reaction to Introduce the 3-Oxopropyl Group

- Acylation is performed using anhydrides as acylating reagents.

- Polar aprotic solvents such as toluene, dichloroethane, tetrahydrofuran, or dimethoxyethane are preferred, with toluene providing particularly good results.

- The reaction is catalyzed by acylation catalysts like dimethylaminopyridine.

- Temperature control is critical: reactions are conducted between room temperature and 100 °C, optimally from 45 °C to 90 °C, with 85 °C being a common choice.

- This step converts the nitrile-containing intermediate into the desired 3-oxopropyl-substituted compound.

Protection of the Piperidine Nitrogen

- The tert-butyl carbamate protecting group is introduced typically by reacting the piperidine nitrogen with tert-butyl chloroformate under basic conditions.

- This step ensures stability of the nitrogen functionality during subsequent synthetic transformations.

- Industrial methods may employ flow microreactor systems for enhanced reaction control and yield.

Purification and Crystallization

- The final compound or its hydrochloride salt is purified by recrystallization from solvents such as methyl ethyl ketone and methanol.

- Cooling the solution induces crystallization of a white solid product.

- The product is often characterized by melting point determination, with typical melting points around 188-189 °C for related hydrochloride salts.

Reaction Conditions and Parameters Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyanation (Strecker reaction) | 3-(4-oxo-1-piperidinyl)propanoic acid ester, aniline, cyanide source (NaCN, KCN, NH4CN, or TMSCN), triethylamine | Toluene (extraction), aqueous K2CO3 solution | Reflux (~80-100 °C) for 3 h, then RT overnight | ~16 h total | Gradual addition of triethylamine post reflux |

| Acylation | Anhydride (acylating reagent), dimethylaminopyridine (catalyst) | Toluene, dichloroethane, THF, or dimethoxyethane | 45-90 °C (optimal 85 °C) | Several hours | Polar aprotic solvent preferred |

| Protection (Boc group) | tert-Butyl chloroformate, base (e.g., triethylamine) | Common organic solvents | Room temperature | Variable | Ensures nitrogen protection |

| Purification | Recrystallization solvents: methyl ethyl ketone, methanol | - | Cooling to 0 °C | Several hours | Produces white crystalline hydrochloride salt |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl carbamate, cyano, and oxopropyl groups.

- High-Performance Liquid Chromatography: Used to assess purity and enantiomeric excess if stereochemistry is relevant.

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

- Melting Point Analysis: Confirms solid-state purity and identity of hydrochloride salts.

- Infrared Spectroscopy: Identifies characteristic functional groups such as nitrile (around 2200 cm^-1) and carbamate carbonyls.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Solubility: The presence of polar groups (cyano, ketone) in the target compound enhances water solubility compared to aryl-substituted analogs (e.g., pyridinyl or fluorophenyl derivatives) .

- Stability: Boc protection prevents unwanted amine reactivity, while the 3-oxopropyl group may undergo keto-enol tautomerism under basic conditions .

Biological Activity

Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula , features a unique structure that includes a tert-butyl group and a cyano group, which are significant for its biological interactions.

Structural Characteristics

The structural uniqueness of this compound is essential for its biological activity. The presence of the piperidine ring is common in many pharmaceutical agents, enhancing the compound's potential as a drug candidate. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with tert-butyl and cyano groups | Potential enzyme inhibition and receptor binding |

| Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | Similar piperidine structure | Different substitution pattern affecting reactivity |

| Tert-butyl 4-cyanopiperidine-1-carboxylate | Lacks the oxo-propyl group | Simpler structure with potential different biological properties |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound can act as an inhibitor or modulator of certain enzymes or receptors. The cyano group, along with the piperidine ring, plays crucial roles in its binding affinity and specificity towards these targets, which can lead to diverse biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibition capabilities. For instance, it may interact with enzymes involved in metabolic pathways, potentially leading to altered physiological responses. The specific enzymatic targets and inhibition mechanisms remain an area of ongoing research.

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. This binding can influence signaling pathways within cells, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases or metabolic disorders.

Case Studies

Research has explored the efficacy of this compound in various experimental models:

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives similar to this compound exhibit neuroprotective properties against oxidative stress in neuronal cell lines.

- Anti-inflammatory Activity : Other studies have suggested that this compound may possess anti-inflammatory effects by modulating cytokine release in immune cells.

- Anticancer Potential : Preliminary investigations indicate that certain piperidine derivatives can inhibit cancer cell proliferation in vitro, suggesting a potential role for this compound in cancer therapy.

Synthesis and Production

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate. The process generally requires a base such as sodium hydride or potassium carbonate and is conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions are optimized for high yield and purity, often employing continuous flow reactors in industrial settings .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including the use of protecting groups (e.g., tert-butoxycarbonyl) and selective functional group transformations. For example, the piperidine ring is often functionalized via nucleophilic substitution or condensation reactions. Anhydrous conditions and solvents like tetrahydrofuran (THF) or acetonitrile are critical to prevent side reactions. Reaction parameters such as temperature (e.g., 0°C to reflux) and catalysts (e.g., Grignard reagents) must be optimized to improve yields .

Q. How is this compound purified post-synthesis?

Purification commonly employs column chromatography using silica gel and gradient elution with solvents like ethyl acetate/hexane. Analytical techniques such as HPLC or TLC are used to monitor purity. Recrystallization may also be applied if the compound exhibits suitable solubility properties in solvents like dichloromethane or methanol .

Q. What key physical and chemical properties should be prioritized during handling?

Critical properties include:

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents to determine optimal storage and reaction conditions.

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity : Store under inert atmosphere if moisture-sensitive. Stability under acidic/basic conditions should also be assessed to guide reaction design .

Q. What safety precautions are necessary when handling this compound?

Despite limited toxicity data, assume acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas thoroughly and seek medical advice. Toxic fumes may form during combustion, requiring carbon dioxide or dry powder extinguishers .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyano and 3-oxopropyl functionalization steps?

Systematic optimization involves:

- Catalyst screening : Test palladium or copper catalysts for cyano group introduction.

- Temperature control : Lower temperatures may reduce side reactions during ketone formation.

- Stoichiometry adjustments : Balance equivalents of reagents like Grignard or alkylating agents. Reaction progress should be monitored via NMR or LC-MS to identify bottlenecks .

Q. How to resolve contradictions in reported synthetic outcomes for this compound?

Discrepancies in literature (e.g., varying yields or byproducts) may arise from differences in reaction conditions (e.g., solvent purity, trace moisture). Replicate experiments under controlled conditions (e.g., strict anhydrous setup, standardized reagent sources) and characterize intermediates via spectroscopic methods (e.g., NMR for carbonyl groups) .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

- Binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity for enzymes/receptors.

- Enzyme kinetics : Monitor inhibition constants () via fluorometric or colorimetric assays.

- Molecular docking : Predict binding modes using computational tools like AutoDock, followed by mutagenesis studies to validate interactions .

Q. How to analyze and mitigate instability during long-term storage?

Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Lyophilization or storage in amber vials under argon can enhance stability. Degradation products are characterized via mass spectrometry, and stabilizers (e.g., antioxidants like BHT) may be tested .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

Approach :

Controlled solubility testing : Use standardized buffers (pH 4–9) and measure solubility via UV-Vis spectroscopy.

Purity verification : Ensure batch-to-batch consistency via elemental analysis.

Aggregation studies : Perform dynamic light scattering (DLS) to detect micelle formation, which may falsely indicate low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.